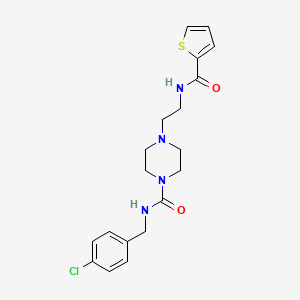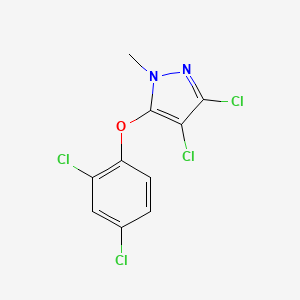
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the annulation method or the condensation/cyclization reaction. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, other pyrazole derivatives were synthesized by condensation of chalcone derivatives with hydrazine or phenylhydrazine hydrochloride under reflux conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. These structures are stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions . The dihedral angles between the rings in the molecules indicate the degree of planarity or twisted conformation, which can affect the compound's properties .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclization and transamidation, to introduce different functional groups and optimize their biological activities . The reactivity of these compounds is influenced by the electronic distribution within the molecule, which can be studied using computational methods such as Density Functional Theory (DFT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, electronic structure, and optical properties, can be characterized using techniques like NMR, mass spectra, FT-IR, UV-Visible, and thermogravimetric analysis (TG-DTG) . Computational studies, including DFT calculations and Natural Bond Orbital (NBO) analysis, provide insights into the electronic transitions, molecular electrostatic potential, and thermodynamic properties at different temperatures . These properties are crucial for understanding the behavior of the compounds in various environments and their potential applications.
Wissenschaftliche Forschungsanwendungen
Chemistry and Heterocycles Synthesis
- The chemical compound 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole is recognized for its role as a building block in the synthesis of heterocyclic compounds. Its unique reactivity makes it valuable for generating various classes of heterocyclic compounds and dyes. This includes the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The compound provides mild reaction conditions for the generation of versatile cynomethylene dyes from a broad range of precursors (Gomaa & Ali, 2020).
Synthesis and Bioevaluation
- The compound is instrumental in synthesizing pyrazole derivatives, which have shown significant agrochemical and pharmaceutical activities. Various pyrazole derivatives synthesized using this compound have displayed potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Medicinal Chemistry and Biological Activity
- Methyl-substituted pyrazoles, derived from this compound, are reported to exhibit a wide spectrum of biological activities. The compound aids in synthesizing pyrazoles that are used as medicinal scaffolds. These have shown effectiveness in various fields of medicinal chemistry due to their potent medicinal properties (Sharma et al., 2021).
Multicomponent Synthesis for Bioactive Molecules
- The compound is utilized in multicomponent reactions for synthesizing biologically active molecules containing the pyrazole moiety. The use of this compound in the synthesis process facilitates the creation of molecules with antibacterial, anticancer, antifungal, antioxidant, and other diverse biological activities, reflecting its importance in pharmaceutical and medicinal chemistry (Becerra et al., 2022).
Eigenschaften
IUPAC Name |
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl4N2O/c1-16-10(8(13)9(14)15-16)17-7-3-2-5(11)4-6(7)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYZMSKUZLCGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
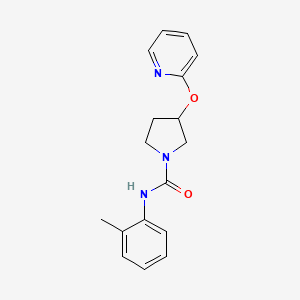
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)
![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)
![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)

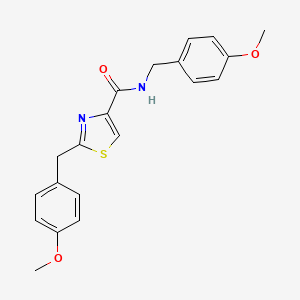
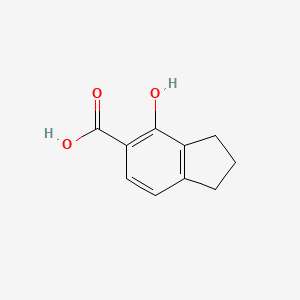
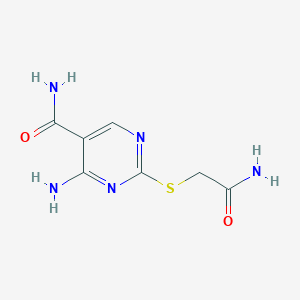
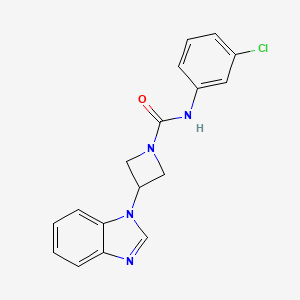

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
